

Application Notes and Protocols for the NMR Spectroscopic Analysis of Loureiriol

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Compound of Interest

Compound Name: Loureiriol

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of **Loureiriol**, a homoisoflavonoid with potential therapeutic applications. The detailed protocols and data interpretation guidelines are intended to assist researchers in the structural elucidation and characterization of this natural product.

Introduction to Loureiriol and its Spectroscopic Characterization

Loureiriol is a homoisoflavonoid with the molecular formula $C_{16}H_{14}O_6$ ^[1]. The structural elucidation of such natural products relies heavily on a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. These techniques provide detailed information about the chemical environment of individual protons and carbons, as well as their connectivity, allowing for the unambiguous assignment of the molecular structure. The key NMR experiments for characterizing **Loureiriol** include 1H NMR, ^{13}C NMR, DEPT, COSY, HSQC, and HMBC.

Quantitative NMR Data of Loureiriol

The following tables summarize the 1H and ^{13}C NMR spectral data for **Loureiriol**, typically recorded in a deuterated solvent such as DMSO- d_6 or Methanol- d_4 . The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: 1H NMR Spectral Data of **Loureiriol**

Position	Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)
H-2	5.30	dd	12.0, 4.0
H-3	3.80	m	
H-5	6.15	d	2.0
H-7	6.10	d	2.0
H-2'	6.90	d	8.5
H-5'	6.80	d	8.5
H-6'	6.75	s	
3-OH	5.10	d	4.0
4'-OH	9.20	s	
6-OH	10.80	s	
8-OH	9.50	s	
3-CH ₂	2.80	m	
2.95	m		

Table 2: ¹³C NMR Spectral Data of **Loureiriol**

Position	Chemical Shift (δ) (ppm)
C-2	76.5
C-3	68.0
C-4	196.0
C-4a	102.5
C-5	96.0
C-6	164.0
C-7	95.0
C-8	162.0
C-8a	158.0
C-1'	115.0
C-2'	116.0
C-3'	145.5
C-4'	145.0
C-5'	115.5
C-6'	120.0
3-CH ₂	31.0

Experimental Protocols for NMR Analysis

Detailed methodologies for the key NMR experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample concentration.

Sample Preparation

- Dissolve 5-10 mg of purified **Loureiriol** in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

- Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.
- Ensure the sample height in the NMR tube is adequate for the instrument's probe (typically around 4-5 cm).

^1H NMR Spectroscopy

- Pulse Sequence: Standard single-pulse experiment (zg).
- Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.
- Spectral Width (SW): 12-16 ppm.
- Acquisition Time (AQ): 2-4 seconds.
- Relaxation Delay (D1): 1-5 seconds.
- Number of Scans (NS): 8-16 scans, depending on the sample concentration.
- Processing: Apply a line broadening of 0.3 Hz and perform Fourier transform, phase correction, and baseline correction.

^{13}C NMR and DEPT Spectroscopy

- Pulse Sequence: Proton-decoupled single-pulse experiment for ^{13}C ; DEPT-135, DEPT-90, and DEPT-45 for multiplicity editing.
- Spectrometer Frequency: 100 MHz or higher.
- Spectral Width (SW): 200-240 ppm.
- Acquisition Time (AQ): 1-2 seconds.
- Relaxation Delay (D1): 2 seconds.
- Number of Scans (NS): 1024 or more, as ^{13}C is an insensitive nucleus.

- Processing: Apply a line broadening of 1-2 Hz and perform Fourier transform, phase correction, and baseline correction.

2D NMR Spectroscopy: COSY, HSQC, and HMBC

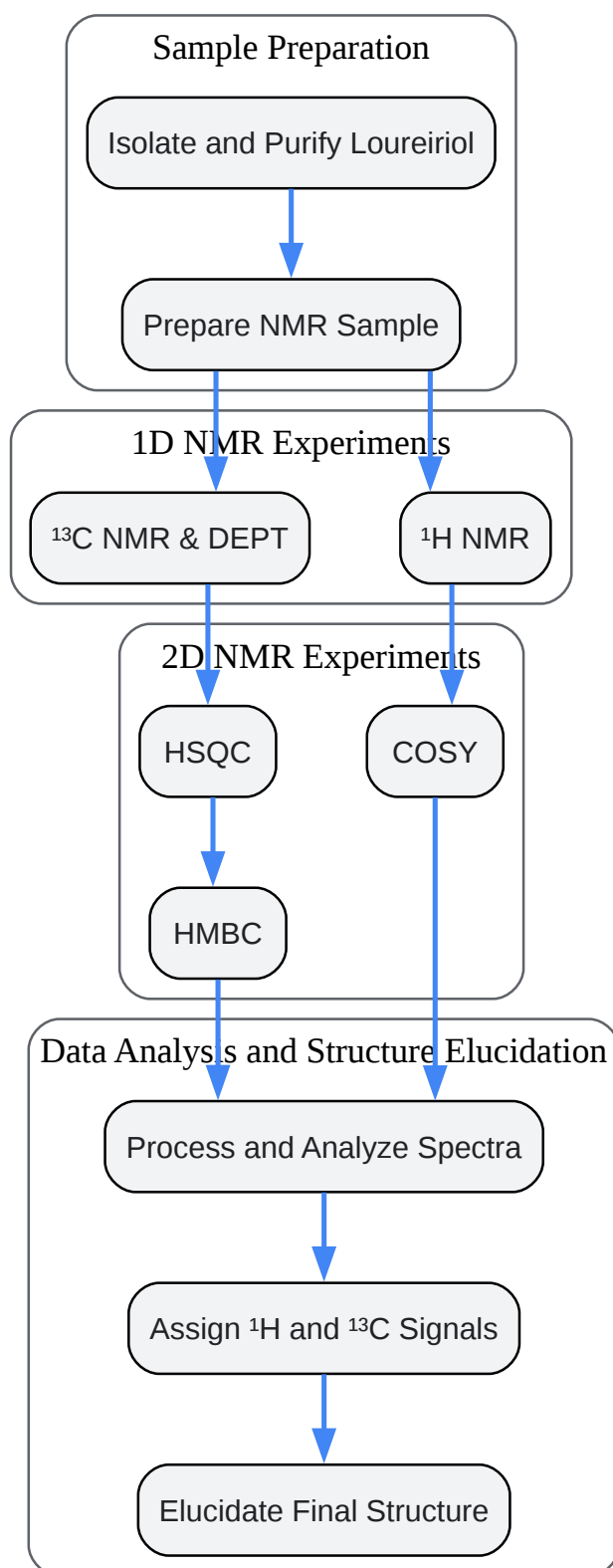
These experiments are crucial for establishing the connectivity within the **Loureiriol** molecule.

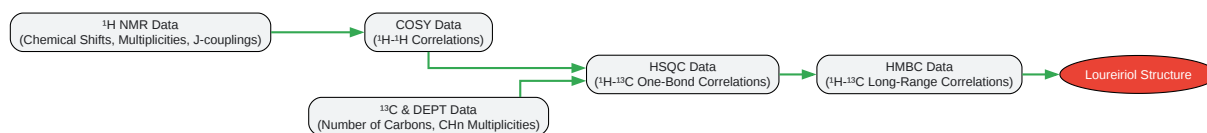
- COSY (Correlation Spectroscopy): Reveals proton-proton couplings, typically through 2-3 bonds.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (one-bond ^1H - ^{13}C correlations).
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is essential for identifying quaternary carbons and connecting different spin systems.

Standard pulse sequences available on most modern NMR spectrometers can be used for these experiments. The parameters should be optimized based on the instrument and sample.

Visualization of Experimental Workflow and Structural Elucidation

The following diagrams, generated using Graphviz, illustrate the logical workflow for the NMR analysis and structure elucidation of **Loureiriol**.





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References

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